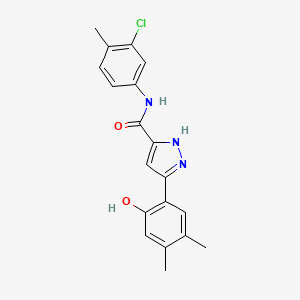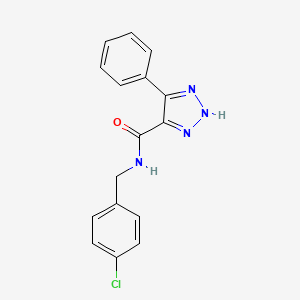![molecular formula C24H16Cl2N2O5 B14096944 5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096944.png)
5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials may include chlorinated aromatic compounds, oxazoles, and phenyl derivatives. Common synthetic routes may involve:
Halogenation: Introduction of chlorine atoms into the aromatic ring.
Cyclization: Formation of the chromeno[2,3-c]pyrrole core through cyclization reactions.
Substitution: Introduction of functional groups such as the oxazole and phenyl groups.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
“5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, “5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, “this compound” may be explored as a lead compound for drug development. Its pharmacokinetic and pharmacodynamic properties may be studied to assess its potential as a therapeutic agent.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure may impart desirable characteristics to the final products.
作用機序
The mechanism of action of “5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds to “5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” may include other chromeno[2,3-c]pyrroles with different substituents, such as:
- 5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 5,7-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-[4-(methoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C24H16Cl2N2O5 |
|---|---|
分子量 |
483.3 g/mol |
IUPAC名 |
5,7-dichloro-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H16Cl2N2O5/c1-3-8-31-15-6-4-13(5-7-15)20-19-21(29)16-10-14(25)11-17(26)22(16)32-23(19)24(30)28(20)18-9-12(2)33-27-18/h3-7,9-11,20H,1,8H2,2H3 |
InChIキー |
SOEVTSZJMYGCBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4Cl)Cl)C5=CC=C(C=C5)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096866.png)
![1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid](/img/structure/B14096868.png)

![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096881.png)
![2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B14096889.png)



![3-(2-chlorobenzyl)-9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096922.png)
![4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B14096928.png)
![6-amino-2-(4-butan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14096953.png)

![2-(3-Hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096961.png)

